molecular formula C9H18N2 B2896664 (1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine CAS No. 1821718-84-6

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine

Cat. No.: B2896664
CAS No.: 1821718-84-6
M. Wt: 154.257
InChI Key: CIMJMHGPAPQPTQ-RKDXNWHRSA-N
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Description

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine is a chiral amine compound with a unique structure that includes a pyrrolidine ring attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available cyclopentanone.

    Formation of Intermediate: Cyclopentanone undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: Another chiral amine with a similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: A chiral diamine with two phenyl groups attached to the central carbon atoms.

Uniqueness

(1R,2R)-2-Pyrrolidin-1-ylcyclopentan-1-amine is unique due to its specific combination of a pyrrolidine ring and a cyclopentane ring, which imparts distinct stereochemical and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-4-3-5-9(8)11-6-1-2-7-11/h8-9H,1-7,10H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJMHGPAPQPTQ-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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